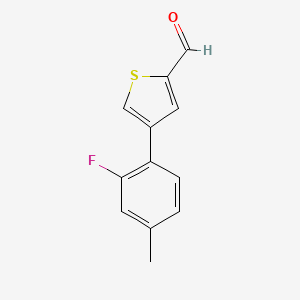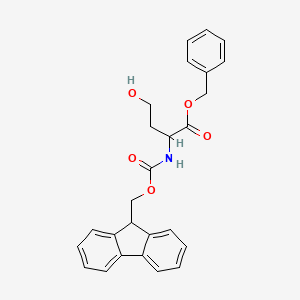
4-(2-Fluoro-4-methylphenyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-4-methylphenyl)thiophene-2-carbaldehyde: is a heterocyclic compound with the chemical formula C11H7FO. It contains a thiophene ring substituted with a fluorine atom and a methyl group. Thiophenes are privileged heterocycles due to their diverse properties and applications. Notably, this compound has found relevance in various fields, including medicinal chemistry, material science, and organic electronics .
Preparation Methods
Several synthetic routes lead to the formation of thiophene derivatives. Here are some notable methods:
Gewald Reaction: A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This pathway yields aminothiophene derivatives.
Paal–Knorr Reaction: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (PS) as a sulfurizing agent.
Fiesselmann Reaction: Another condensation route for thiophene derivatives.
Hinsberg Synthesis: A basic condensation reaction between thioglycolic acid derivatives and α,β-acetylenic esters, leading to 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Halogenation using reagents like bromine (Br) or iodine (I).
Major products formed from these reactions depend on the specific conditions and substituents present.
Scientific Research Applications
Medicinal Chemistry: Thiophene derivatives exhibit pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.
Material Science: Used as corrosion inhibitors.
Organic Electronics: Thiophene-based molecules contribute to organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate molecular targets and pathways involved.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare the properties and uniqueness of thiophene derivatives in their studies.
Properties
Molecular Formula |
C12H9FOS |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-(2-fluoro-4-methylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H9FOS/c1-8-2-3-11(12(13)4-8)9-5-10(6-14)15-7-9/h2-7H,1H3 |
InChI Key |
LHLYDIZVLZOXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)


![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)






![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)

